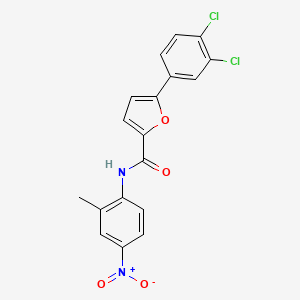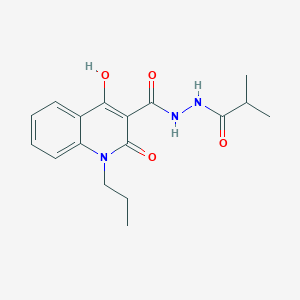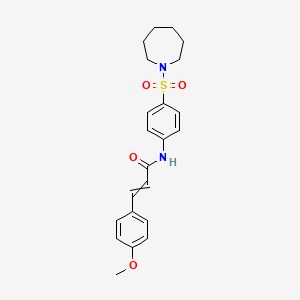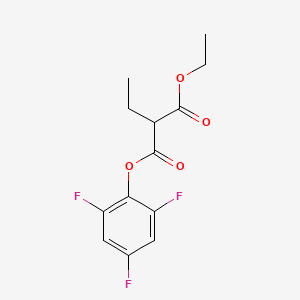
5-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide is a synthetic organic compound. It belongs to the class of furan carboxamides, which are known for their diverse applications in medicinal chemistry and material science. The compound’s structure features a furan ring substituted with a carboxamide group, a dichlorophenyl group, and a nitrophenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step often involves the reaction of the furan derivative with an amine, such as 2-methyl-4-nitroaniline, in the presence of coupling reagents like EDCI or DCC.
Substitution with the dichlorophenyl group: This can be done through a nucleophilic aromatic substitution reaction, where the furan derivative reacts with 3,4-dichlorophenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
5-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The furan ring can be oxidized to a furanone using oxidizing agents like m-CPBA.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Sodium hydride, potassium carbonate
Major Products
Reduction of nitro group: 5-(3,4-dichlorophenyl)-N-(2-methyl-4-aminophenyl)furan-2-carboxamide
Oxidation of furan ring: 5-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-one
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving furan derivatives.
Medicine: Potential use as a pharmacophore in drug design, particularly for anti-inflammatory or anticancer agents.
Industry: Use in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved could be related to inflammation, cell proliferation, or apoptosis.
相似化合物的比较
Similar Compounds
5-(3,4-dichlorophenyl)-N-(2-methylphenyl)furan-2-carboxamide: Lacks the nitro group, which might affect its reactivity and biological activity.
5-(3,4-dichlorophenyl)-N-(4-nitrophenyl)furan-2-carboxamide: Lacks the methyl group, which could influence its steric properties and interactions with biological targets.
Uniqueness
The presence of both the nitro and methyl groups in 5-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide makes it unique, potentially offering a distinct profile of chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C18H12Cl2N2O4 |
|---|---|
分子量 |
391.2 g/mol |
IUPAC 名称 |
5-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H12Cl2N2O4/c1-10-8-12(22(24)25)3-5-15(10)21-18(23)17-7-6-16(26-17)11-2-4-13(19)14(20)9-11/h2-9H,1H3,(H,21,23) |
InChI 键 |
UCGOAWUYMSMQRO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({(4Z)-1-(4-methoxyphenyl)-4-[(2-methylphenyl)imino]-1,3-diazaspiro[4.5]dec-2-en-2-yl}sulfanyl)acetamide](/img/structure/B12457419.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12457423.png)
![2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B12457429.png)
![2-ethyl-6-methyl-N-[(4E)-1-(4-methylphenyl)-2-(morpholin-4-yl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]aniline](/img/structure/B12457430.png)
![N,N'-(sulfonyldibenzene-3,1-diyl)bis{2-[(4-chlorobenzyl)sulfanyl]acetamide}](/img/structure/B12457441.png)


![N-(4-methoxyphenyl)-2-{1-methyl-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B12457457.png)
![5-[(3-nitrophenyl)carbonyl]-2-[4-(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12457469.png)

![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide](/img/structure/B12457490.png)

![5-[[2-[(3R)-3-aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12457501.png)

